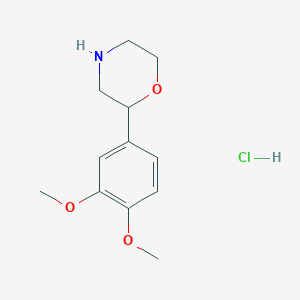
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride, also known as DMPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPE is a morpholine derivative that has been shown to possess unique biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
- A study by Harrison et al. (2001) discussed a compound with a morpholine structure that acts as a neurokinin-1 (NK-1) receptor antagonist. This compound is noted for its water solubility and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthesis and Electrochemical Investigations
- Research by Kilic et al. (2006) on vic-dioxime ligands containing a morpholine group explored their synthesis and metal complex formation. This study focused on spectroscopic and electrochemical properties, highlighting the versatility of morpholine derivatives in chemical synthesis (Kilic et al., 2006).
Reaction with o-Formylphenylboronic Acid
- A study by Sporzyński et al. (2005) described the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of a specific benzoxaborole derivative. This work contributes to understanding the chemical reactivity and potential applications of morpholine in organic synthesis (Sporzyński et al., 2005).
Palladium(II) and Mercury(II) Complexation
- Research by Singh et al. (2000) explored the complexation of morpholine derivatives with palladium(II) and mercury(II), providing insights into the coordination chemistry and potential applications in catalysis or material science (Singh et al., 2000).
Photophysical Effects in Metal Complexes
- A study by Sprouse et al. (1984) discussed the photophysical properties of metal complexes involving morpholine derivatives. This research contributes to the understanding of charge-transfer processes in metal-ligand systems (Sprouse et al., 1984).
Mecanismo De Acción
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it may also interact with beta-1 adrenoceptors, which play a crucial role in regulating heart rate and contractility.
Mode of Action
Based on its structural similarity to bevantolol , it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Pharmacokinetics
It is soluble in water , which suggests that it could be well-absorbed in the body. Its bioavailability, distribution, metabolism, and excretion patterns need further investigation.
Result of Action
As a potential beta-1 adrenoceptor antagonist, it might decrease heart rate and blood pressure .
Action Environment
It is known to be air sensitive , suggesting that exposure to air might affect its stability and efficacy.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKCFVQCXERAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCCO2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
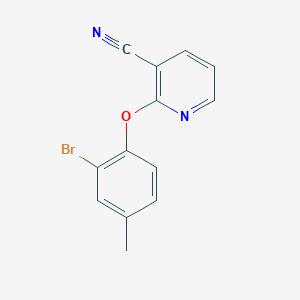
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)
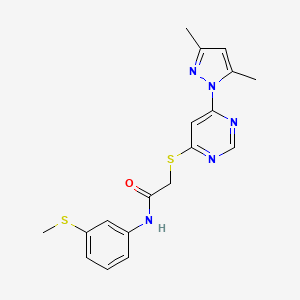

![2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2847306.png)
![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2847307.png)

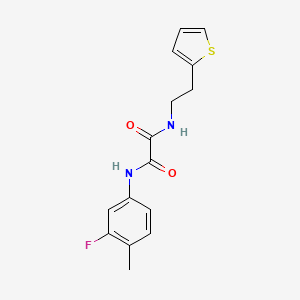
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)
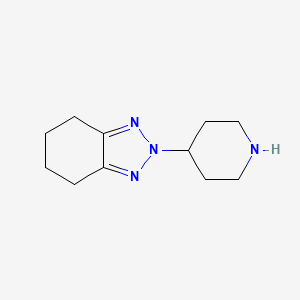
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)